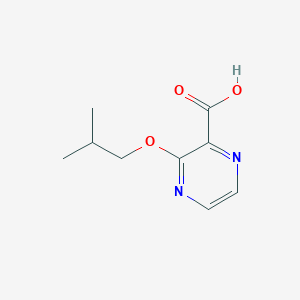

3-Isobutoxypyrazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isobutoxypyrazine-2-carboxylic acid (IBPCA) is an organic molecule with significant applications in scientific experiments. It has a chemical formula of C9H12N2O3 and a molecular weight of 196.2 .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications

Bioconversion and Synthesis Applications

Bioconversion to Antituberculous Agents : 5-Hydroxypyrazine-2-carboxylic acid, a derivative, has been prepared through bioconversion from 2-cyanopyrazine using Agrobacterium sp. This compound is a building block for antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

Synthesis of Antimycobacterial Drugs : Esters of 3-aminopyrazine-2-carboxylic acid have been synthesized as potential antimycobacterial drugs. These compounds exhibit in vitro activity against M. tuberculosis (Doležal, Vobicková, Servusová, & Paterová, 2013).

Photophysical and Chemical Studies

Study on Molecular Structure : The UV-induced photochemistry and molecular structure of 3-aminopyrazine-2-carboxylic acid have been examined using Fourier-transform infrared spectroscopy (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).

Formation of New Isomers : Research on 3-aminopyrazine-2-carboxylic acid revealed new isomers formed upon UV irradiation, showcasing the compound's reactive nature and potential in photophysics (Pagacz-Kostrzewa et al., 2021).

Chemical Properties and Interactions

Molecular Bonding and Interaction : A study of 3-aminopyrazine-2-carboxylic acid highlights its extensive network of intra- and intermolecular hydrogen bonds, which are crucial for its chemical stability and interactions (Dobson & Gerkin, 1996).

Luminescence Spectra of Mixed Ligand Complexes : Eu(III) complexes with 3-aminopyrazine-2-carboxylic acid were characterized, showing strong ligand-centered absorption in UV range and efficient energy transfer, indicating potential use in light conversion molecular devices (Sá, Nunes, Wang, & Choppin, 1993).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and medical advice should be sought if the person feels unwell .

Properties

IUPAC Name |

3-(2-methylpropoxy)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)5-14-8-7(9(12)13)10-3-4-11-8/h3-4,6H,5H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEOVHYJNAVDNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=CN=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2363748.png)

![2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2363751.png)

![3-[(4-benzoylpiperidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363752.png)

![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363758.png)

![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)

![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)

![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)